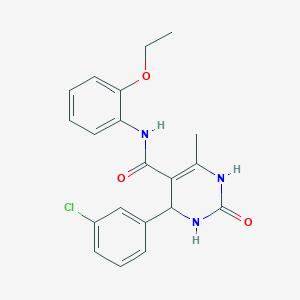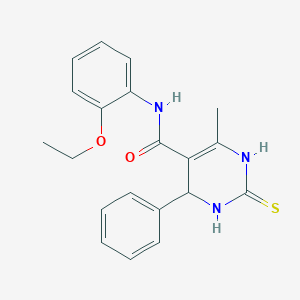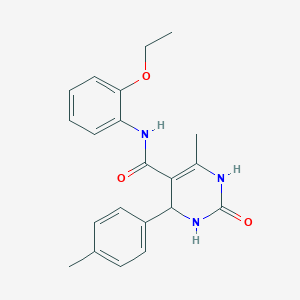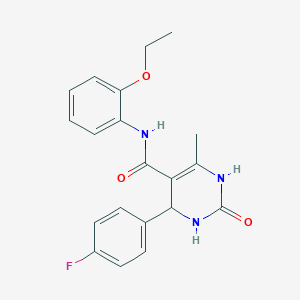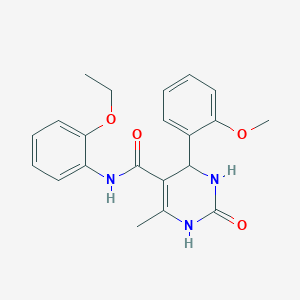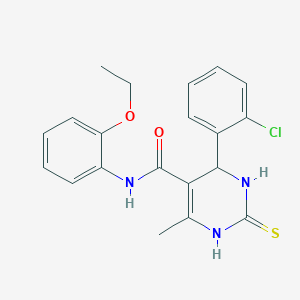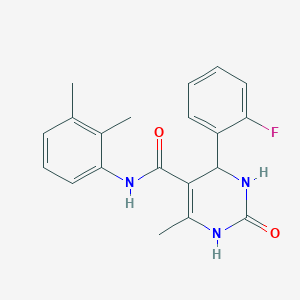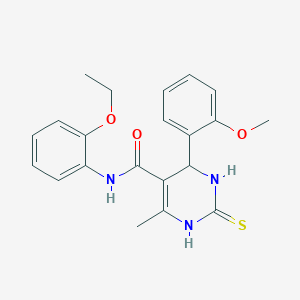![molecular formula C20H19ClN2OS2 B482060 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-87-9](/img/structure/B482060.png)
3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H19ClN2OS2 and its molecular weight is 403g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Decarboxylative Allylation
This compound plays a crucial role in the catalytic decarboxylative allylation of enol carbonates . This methodology provides access to a variety of 2-oxindole substrates with all-carbon quaternary stereocenters . The synthetic potential of this method was shown by the asymmetric synthesis of the tetracyclic core of the diketopiparazine-based alkaloid azonazine .
Resonance and Allylic Carbocations
The compound is involved in the formation of allylic carbocations, a common conjugated system . The positive charge of a carbocation is contained in a P orbital of a sp2 hybridized carbon, allowing for overlap with double bonds . This makes the positive charge more stable as it is spread over 2 carbons .
Platinum-Catalyzed Allylation
The compound is used in platinum-catalyzed allylation of 2,3-disubstituted indoles with allylic acetates . This method provides a high yield of allylated indoles .
Therapeutic Potential
Pyrido[2,3-d]pyrimidine derivatives, which include this compound, have shown therapeutic interest and have been approved for use as therapeutics . They are used in the synthesis of various drugs and have been studied in the development of new therapies .
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
The compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization of N-acylated AAPs under basic conditions leads to pyrido[2,3-d]pyrimidin-5-ones bearing various substituents at position C-7 .
In Vitro Cytotoxic Activity
A new series of pyrazolo[3,4-d]pyrimidines, which include this compound, were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS2/c1-2-11-23-19(24)17-15-5-3-4-6-16(15)26-18(17)22-20(23)25-12-13-7-9-14(21)10-8-13/h2,7-10H,1,3-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLITXNMWDFKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC4=C2CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B481992.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481994.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481995.png)
